molecular formula C19H16N6O2S B13359688 3-[6-(2,4-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine

3-[6-(2,4-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine

Cat. No.: B13359688
M. Wt: 392.4 g/mol
InChI Key: FPVWAKVTRVXTMJ-UHFFFAOYSA-N
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Description

3-[6-(2,4-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine is a complex heterocyclic compound that combines multiple functional groups, making it a molecule of significant interest in medicinal chemistry and pharmaceutical research. The compound’s structure includes a triazole ring fused with a thiadiazole ring, which is further connected to an imidazo[1,2-a]pyridine moiety. This unique arrangement of rings and substituents imparts the compound with diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-(2,4-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by the formation of the triazole ring through cyclocondensation reactions . The reaction conditions often require refluxing in ethanol or other suitable solvents in the presence of catalysts like piperidine .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and automation to enhance yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-[6-(2,4-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[6-(2,4-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzyme active sites, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit carbonic anhydrase by binding to the zinc ion in the enzyme’s active site, preventing the hydration of carbon dioxide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[6-(2,4-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine lies in its combination of multiple heterocyclic rings and functional groups, which confer a broad spectrum of biological activities and potential therapeutic applications. Its ability to interact with various molecular targets makes it a versatile compound in medicinal chemistry and drug discovery .

Properties

Molecular Formula

C19H16N6O2S

Molecular Weight

392.4 g/mol

IUPAC Name

6-(2,4-dimethoxyphenyl)-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H16N6O2S/c1-11-16(24-9-5-4-6-15(24)20-11)17-21-22-19-25(17)23-18(28-19)13-8-7-12(26-2)10-14(13)27-3/h4-10H,1-3H3

InChI Key

FPVWAKVTRVXTMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C5=C(C=C(C=C5)OC)OC

Origin of Product

United States

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